6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
KNFCQXWFRCNPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(C=C2C(=O)N1)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from 3-aminopyridine-4-carboxylic acid or its derivatives, which undergo condensation with amidine compounds to form the pyrido[3,4-d]pyrimidinone core. Sodium acetate is commonly used as a nucleophilic catalyst in this reaction, facilitating ring closure to yield the fused heterocycle with the desired substitution pattern.
Detailed Synthetic Route
A representative synthetic route involves the following key steps:
| Step | Reaction | Reagents and Conditions | Outcome / Yield |
|---|---|---|---|
| 1 | Formation of alkene intermediate via Suzuki-Miyaura coupling | Methyl ester of pyridine derivative + (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl2·DCM, Na2CO3, THF/water, 65 °C | Alkene intermediate, 63% yield |
| 2 | Amide formation | Ammonia in methanol, 85 °C | Allyl amide intermediate, 90% yield |
| 3 | Cyclisation | Acidic conditions, e.g., p-toluenesulfonic acid hydrate, toluene, 90 °C | Pyrido[3,4-d]pyrimidin-4-one core, 84% yield |
| 4 | Chlorination | Phosphorus oxychloride (POCl3), 70 °C | Chlorinated intermediate for further functionalization, 86% yield |
This sequence efficiently constructs the fused pyrido[3,4-d]pyrimidine core, allowing subsequent substitution at key positions, including the 6-methoxy and 2-methyl groups.
Alternative Synthetic Approaches
Intramolecular Heck Reaction : An alternative approach involves the formation of allyl amide intermediates followed by palladium-catalyzed intramolecular Heck cyclization to form the pyridopyrimidone ring system. This method offers a shorter synthetic route with moderate yields (44% for the cyclization step) and is followed by chlorination to prepare intermediates suitable for further derivatization.
One-Pot Multicomponent Reactions : For related pyrido-fused pyrimidines, efficient one-pot three-component reactions involving aminouracils, malononitrile, and aromatic aldehydes have been reported under microwave irradiation or catalytic aqueous conditions. While this method is more commonly applied to pyrido[2,3-d]pyrimidines, it demonstrates the potential for rapid and high-yield synthesis of fused heterocycles, which may be adapted for pyrido[3,4-d]pyrimidinones with appropriate modifications.
Research Outcomes and Analytical Data
Yield and Purity
The described synthetic methods yield this compound with high purity (≥98%) suitable for research applications. Typical overall yields for the multi-step synthesis range from 40% to 85%, depending on the route and scale.
Structural Confirmation
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of the methoxy group (singlet near 3.7 ppm in ^1H NMR), methyl group at the 2-position, and the fused pyrido-pyrimidinone core.
Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C9H9N3O2 (molecular weight 191.19 g/mol) are observed, confirming the molecular integrity.
Infrared Spectroscopy (IR) : Characteristic absorption bands for the carbonyl group (around 1650 cm^-1) and methoxy group (around 1100 cm^-1) are detected.
Biological and Chemical Reactivity Insights
The compound acts as an inhibitor of Jumonji C domain-containing histone demethylases, indicating its relevance in epigenetic regulation studies.
Chemical modifications at the 6 and 2 positions influence metabolic stability and kinase selectivity, as evidenced by studies on related pyrido[3,4-d]pyrimidine derivatives where methyl substitution at the 6-position enhanced metabolic stability in human liver microsomes.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts/Reagents | Yield Range | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling + amide formation + cyclization + chlorination | Methyl ester of pyridine derivative, (E)-2-(2-ethoxyvinyl)-dioxaborolane, ammonia | Pd-catalyzed coupling, amide formation, acid cyclization, chlorination with POCl3 | Pd(dppf)Cl2·DCM, Na2CO3, pTSA·H2O, POCl3 | 46-86% per step | Scalable, allows functionalization at 2 and 6 positions |
| Intramolecular Heck cyclization | Allylamine amide intermediate | Pd-catalyzed Heck reaction, chlorination | Herrmann’s Pd catalyst, Hunig’s base, POCl3 | 44-90% | Shorter route, moderate yield |
| One-pot three-component condensation (for related pyrido[2,3-d]pyrimidines) | Aminouracil, malononitrile, aromatic aldehydes | Domino Knoevenagel-Michael-cyclization | Diammonium hydrogen phosphate, microwave irradiation | 82-95% | Rapid, environmentally friendly, may be adaptable |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles like halides or alkoxides are used in the presence of catalysts such as copper or palladium.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidines with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one and related scaffolds are compared below:
Physicochemical and Spectral Comparisons
- IR/NMR Data: The target compound’s methyl group resonates at δ 2.43 ppm (singlet), while the methoxy group appears as a singlet near δ 3.97 ppm . In contrast, 6-fluoro derivatives lack methoxy signals but show aromatic proton shifts influenced by fluorine’s electronegativity (e.g., δ 7.03–7.51 ppm for coupled protons) . Thieno derivatives exhibit distinct S-containing ring protons (δ 6.46–6.61 ppm) and carbonyl stretches at 1681–1708 cm⁻¹ .
Molecular Weight and Solubility :
Key Research Findings
- Substituent Position Matters : C6 substitutions (methoxy/fluoro) modulate electronic effects, while C8 substitutions (piperidinyl, pyrazolyl) influence steric interactions .
- Heterocycle Replacement: Replacing pyrido with thieno rings introduces sulfur-driven π-π stacking but reduces metabolic stability .
- Synthetic Challenges : Bulky C8 substituents require optimized coupling conditions (e.g., microwave assistance) for higher yields .
Biological Activity
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of 3-aminopyridine-4-carboxylic acid with amidine compounds in the presence of sodium acetate as a catalyst. The reaction is conducted under reflux conditions in an organic solvent, yielding the desired compound with high efficiency.
Table 1: Synthesis Efficiency
| Compound | Yield (%) | Reaction Time (hours) | Solvent Used |
|---|---|---|---|
| This compound | 88% | 4-10 | DMSO |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds within the pyrido[3,4-d]pyrimidine series exhibit significant antibacterial and antimycobacterial properties. For instance, a study demonstrated that derivatives showed efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound exhibits selective inhibition against certain cancer cell lines. The methyl group at position 6 has been identified as crucial for enhancing selectivity and reducing metabolic degradation.
Case Studies
- Inhibition of MPS1 Kinase : A study investigated the effects of methylated pyrido[3,4-d]pyrimidines on MPS1 kinase activity. The results indicated that compounds with a methyl group at position 6 demonstrated improved selectivity for MPS1 over CDK2, suggesting potential applications in cancer therapy .
- Neurogenic Potential : Another research highlighted the compound's ability to stimulate neurogenesis in vitro. It was observed that treatment with this compound promoted early neuronal maturation in neural stem cells derived from adult rats .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : Synthesis involves multi-step reactions starting with pyrimidine precursors. For example, chlorinated intermediates can be prepared by reacting 8-chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one with protecting groups (e.g., SEM-Cl) in dry DMF under nitrogen . Microwave-assisted synthesis optimizes reaction time and temperature to prevent decomposition . Purification via column chromatography and recrystallization (ethanol/water mixtures) yields >97% purity, validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR, IR, and HRMS. The methoxy group appears as a singlet near δ 3.9–4.1 ppm in NMR, while pyridopyrimidinone protons resonate at δ 6.5–8.5 ppm . IR confirms carbonyl (1680–1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches . HRMS should match [M+H]+ for C₉H₁₀N₃O₂ (calculated m/z 204.0772) .
Advanced Research Questions
Q. How does the C6 methoxy substitution influence electronic configuration and hydrogen-bonding capacity compared to fluoro or methyl analogs?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) show methoxy increases electron density at the pyrimidinone ring, enhancing hydrogen-bond acceptor capacity . X-ray crystallography reveals shortened N-H···O interactions (2.8–2.9 Å vs. 3.1 Å in methyl derivatives) . Solvatochromic studies in DMSO/water show a 12 nm bathochromic shift in UV-Vis spectra versus fluoro analogs .
Q. What strategies overcome metabolic instability caused by aldehyde oxidase-mediated degradation?
- Methodological Answer : C2-methyl and C6-methoxy substitutions synergistically block oxidation. In vitro studies with human liver S9 fractions show 2-methyl reduces clearance by 78% . Validate via LC-MS/MS after incubation (10 μM compound, NADPH-fortified S9, 37°C, 60 min). Molecular docking (PDB 4UHJ) confirms steric hindrance from 2-methyl .
Q. How to design SAR studies to evaluate kinase inhibition potential?
- Methodological Answer : Use a three-tier approach:
Primary assay : ATP-competitive binding against kinase panels (DiscoverX KINOMEscan®).
Cellular IC₅₀ : Test in cancer lines (e.g., HCT-116 for CDK inhibitors).
Co-crystallization : Identify binding motifs with target kinases.
Synthesize analogs with varied C6 (methoxy → ethoxy) and C8 (H → Cl) substituents. MD simulations (AMBER) analyze hydrogen bond persistence .
Data Analysis & Contradiction Resolution
Q. How to resolve discrepancies in biological activity between 6-methoxy and 6-fluoro analogs?
- Methodological Answer : Triangulate using:
SPR/ITC : Measure binding kinetics (KD) and thermodynamic profiles.
FEP calculations : Predict ΔΔG of binding.
MD simulations (≥100 ns) : Compare water networks around substituents.
Example: If fluoro analogs show higher IC₅₀ but lower KD, analyze entropy-enthalpy compensation via ITC .
Q. How to optimize synthetic yields in multi-step reactions?
- Methodological Answer : Monitor intermediates via TLC. Use microwave irradiation to reduce side reactions (e.g., 80°C, 30 min for cyclization steps) . Employ SEM-Cl for protection, achieving 85% yield in chlorination steps .
Methodological Modifications
Q. What approaches enhance photostability or phototoxic properties through structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
